molecular formula C16H18F2N2O4 B5977937 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide

5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide

Cat. No. B5977937
M. Wt: 340.32 g/mol
InChI Key: MUBUPRDDDYEIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide, also known as DFE-I, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in several cellular processes.

Mechanism of Action

5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide is a selective inhibitor of the enzyme GSK-3, which plays a key role in several cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting GSK-3, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide can modulate these processes and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of phosphorylated tau, which is a hallmark of Alzheimer's disease. It has also been shown to increase the levels of the anti-apoptotic protein Bcl-2 and decrease the levels of the pro-apoptotic protein Bax, indicating that it has anti-apoptotic effects. In addition, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been shown to increase the levels of insulin and improve glucose tolerance, indicating that it has potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective inhibitor of GSK-3, which makes it a useful tool for studying the role of GSK-3 in cellular processes. It is also relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. However, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has been shown to have some off-target effects, which can complicate its use in certain experiments.

Future Directions

There are several future directions for research on 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide. One direction is to study its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential applications in the treatment of cancer and diabetes. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, there is a need to develop more soluble analogs of 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide that can be used in a wider range of experimental settings.

Synthesis Methods

The synthesis of 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenol with paraformaldehyde in the presence of a base to form the intermediate 2,4-difluorobenzyl alcohol. This is followed by the reaction of the alcohol with isoxazole-5-carboxylic acid in the presence of a coupling agent to form the ester intermediate. The final step involves the reaction of the ester with isopropoxyethylamine in the presence of a base to form the desired product, 5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide.

Scientific Research Applications

5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-N-(2-propan-2-yloxyethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4/c1-10(2)22-6-5-19-16(21)14-8-12(24-20-14)9-23-15-4-3-11(17)7-13(15)18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBUPRDDDYEIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide

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